molecular formula C16H17NO3 B1306627 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid CAS No. 802906-00-9

4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid

Cat. No.: B1306627
CAS No.: 802906-00-9
M. Wt: 271.31 g/mol
InChI Key: AUSXHLAOQYCBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is an organic molecule with a naphthalene group, an ethylamino group, and a carboxylic acid group . Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The ethylamino group consists of an ethyl group (two carbon atoms) attached to an amino group (nitrogen atom), and the carboxylic acid group (-COOH) is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques can provide information about the types of bonds, the arrangement of atoms, and the overall shape of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The naphthalene group might undergo electrophilic aromatic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could make the compound acidic. The naphthalene group could contribute to the compound’s aromaticity and stability .

Scientific Research Applications

Genotoxic Potential and Biological Activities

Research on derivatives of naphthalene, such as 1,4-Naphthoquinone, has demonstrated their complex interactions with biological systems, including their genotoxic potential. Studies have shown that while 1,4-Naphthoquinone does not induce gene mutations in bacteria or mammalian cells, it has shown clear evidence of a clastogenic response in vitro. However, this effect appears to be limited to in vitro conditions, as studies in mice and hamsters have shown negative results for micronucleus or chromosomal aberration induction, suggesting that 1,4-NQ is not genotoxic in vivo due to more efficient antioxidant defense mechanisms in mammalian tissues (Fowler et al., 2018).

Medicinal Applications

Naphthalimide compounds, closely related to naphthalene derivatives, have shown a broad range of medicinal applications due to their ability to interact with various biological molecules. These compounds have been explored for their anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. Some naphthalimide derivatives have entered clinical trials as anticancer agents, highlighting their potential as medicinal compounds. Moreover, their role in diagnostic and pathologic probing, as well as cell imaging, underscores their versatility and importance in biomedical research and applications (Gong et al., 2016).

Environmental Impact and Biodegradation

The presence of polycyclic aromatic hydrocarbons (PAHs) like naphthalene in the environment poses significant ecological and health risks due to their potential toxicity, mutagenicity, and carcinogenicity. Microbial degradation has been identified as a primary mechanism for mitigating the environmental impact of PAH-contaminated sites. Significant advances have been made in understanding the microbial catabolism of naphthalene, including the genetic regulation and biochemical pathways involved in its degradation, especially by bacteria like Pseudomonas putida ND6. This understanding is crucial for developing strategies to enhance the bioremediation of PAH-contaminated environments (Peng et al., 2008).

Analytical and Environmental Monitoring

The detection and monitoring of naphthalene and its derivatives in environmental samples are critical for assessing their impact and for the successful implementation of remediation strategies. Advanced mass spectrometric techniques have evolved as essential tools for the characterization of naphthalene derivatives, such as naphthenic acids, in environmental matrices. These techniques have facilitated a deeper understanding of the chemical properties and environmental behavior of these compounds, aiding in the development of more effective environmental management and pollution mitigation strategies (Headley et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with .

Properties

IUPAC Name

4-(1-naphthalen-1-ylethylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXHLAOQYCBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391627
Record name Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

802906-00-9
Record name Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.